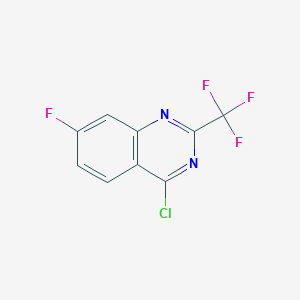

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-5-2-1-4(11)3-6(5)15-8(16-7)9(12,13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLINBBAFDHQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline CAS number and supplier

The following is an in-depth technical guide for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline , designed for researchers in medicinal chemistry and drug development.

Core Scaffold for Fluorinated Kinase Inhibitors & Heterocyclic Functionalization

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a high-value electrophilic building block, primarily used to synthesize 4-anilinoquinazoline derivatives (e.g., EGFR/VEGFR inhibitors). The trifluoromethyl group at the C2 position enhances lipophilicity and metabolic stability, while the fluorine at C7 modulates the electronic properties of the aromatic ring.

| Property | Data |

| IUPAC Name | 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline |

| CAS Number | 1270920-38-1 (Note: Often custom-synthesized; verify by structure) |

| Molecular Formula | C₉H₃ClF₄N₂ |

| Molecular Weight | 250.58 g/mol |

| SMILES | FC1=CC2=NC(C(F)(F)F)=NC(Cl)=C2C=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; hydrolyzes in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

Synthetic Utility & Reactivity Profile

The 4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the quinazoline core, further potentiated by the 2-trifluoromethyl group (

Key Reactivity Features:

-

C4-Position (Chloride): The primary site of reactivity. It undergoes rapid displacement by amines, alkoxides, and thiols.

-

C2-Position (Trifluoromethyl): Generally inert under standard SₙAr conditions but enhances the electrophilicity of C4.

-

C7-Position (Fluorine): Significantly less reactive than C4-Cl but can undergo displacement under harsh conditions (e.g., high temperature, strong nucleophiles) if the 4-position is already substituted.

Mechanism: SₙAr Displacement

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1 and N3 atoms, followed by the elimination of the chloride ion.

Figure 1: SₙAr mechanism for the functionalization of the C4 position.

Experimental Protocols

A. Synthesis of the Core Scaffold

For researchers needing to synthesize the material de novo due to supply constraints.

Precursors: 2-Amino-4-fluorobenzoic acid, Trifluoroacetic anhydride (TFAA), Ammonia.

Step 1: Formation of Benzoxazinone Intermediate

-

Charge a flask with 2-amino-4-fluorobenzoic acid (1.0 eq).

-

Add Trifluoroacetic anhydride (TFAA) (3.0 eq) neat or in anhydrous toluene.

-

Reflux for 2–4 hours. Monitor by TLC for consumption of starting material.

-

Concentrate in vacuo to yield the crude 7-fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one .

Step 2: Conversion to Quinazolinone

-

Dissolve the crude benzoxazinone in anhydrous dioxane or ethanol.

-

Bubble NH₃ gas or add Ammonium Acetate (5.0 eq).

-

Heat to reflux for 4–6 hours.

-

Cool, pour into water, and filter the precipitate.

-

Recrystallize (EtOH) to obtain 7-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one .

Step 3: Chlorination (The Target Compound) [1][2][3]

-

Suspend the quinazolinone (1.0 eq) in POCl₃ (10.0 eq).

-

Add a catalytic amount of DMF (3–5 drops).

-

Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

-

Critical Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

-

Neutralize with sat. NaHCO₃ or NH₄OH to pH 8.

-

Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.

B. Functionalization Protocol (Standard SₙAr)

Target: Synthesis of a 4-anilino derivative.

-

Dissolve 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (1.0 mmol) in Isopropanol (iPrOH) or Acetonitrile (MeCN) (5 mL).

-

Add the Aniline/Amine Nucleophile (1.1 mmol).

-

Optional: Add a base (DIPEA or Et₃N, 1.5 mmol) if using a salt form of the amine or if the nucleophile is non-basic. For anilines, the reaction often proceeds without external base, precipitating the product as the HCl salt.

-

Heat at 80°C for 2–12 hours.

-

Workup: Cool to RT. Filter the precipitate (if formed).[1][4] Wash with cold iPrOH and Et₂O. If no precipitate, concentrate and purify via silica gel chromatography.

Supply Chain & Sourcing

Due to the specific substitution pattern, this compound is often classified as a Custom Synthesis item rather than a bulk catalog chemical.

Primary Sourcing Strategy:

-

Search Term: Use the chemical name or structure (SMILES) rather than CAS alone, as CAS assignment varies by vendor for rare intermediates.

-

Purity Requirements: ≥95% (HPLC) is standard. For kinase assays, ensure <0.1% of the hydrolysis product (quinazolinone).

Recommended Supplier Categories:

-

Global Catalog Vendors:

-

Fluorochem (Strong inventory of fluorinated heterocycles).

-

Enamine (Large building block collections).

-

Combi-Blocks (Often stocks specific halo-quinazolines).

-

-

Custom Synthesis Specialists:

-

WuXi AppTec (Scale-up capabilities).

-

PharmBlock (Specializes in unique heterocyclic cores).

-

Safety & Handling (MSDS Highlights)

-

Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

-

Reactivity Hazard: Reacts violently with water/moisture to release HCl gas and form the quinazolinone.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.

-

Skin Contact: Wash with soap and water; remove contaminated clothing.

-

References

-

Synthesis of 2-substituted-4-chloroquinazolines

- Title: "Efficient Synthesis of 2-Substituted Quinazolin-4(3H)

- Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 3.

- Context: General protocol for POCl3 chlorin

-

SₙAr Reactivity of Quinazolines

- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines."

- Source:Tetrahedron Letters, 2015.

- Context: Validates the preferential displacement

-

Fluorinated Building Blocks

- Title: "Fluorine in Medicinal Chemistry."

- Source:Journal of Medicinal Chemistry, 2008.

- Context: Rationale for using 2-CF3 and 7-F substitutions for metabolic stability.

Sources

In-Depth Technical Guide: 1H and 13C NMR Spectroscopy of Fluoroquinazolines

Introduction: The Strategic Value of Fluoroquinazolines

Fluoroquinazolines represent a critical scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) targeting EGFR mutations. The incorporation of fluorine atoms into the quinazoline core serves two primary functions: modulation of metabolic stability (blocking P450 oxidation sites) and enhancement of binding affinity through lipophilic and electrostatic interactions.

However, the presence of fluorine (

Theoretical Framework: The Fluorine Effect

Understanding the spectral behavior of fluoroquinazolines requires mastering two phenomena: Chemical Shift Perturbation and Heteronuclear Spin-Spin Coupling .

Chemical Shift Trends

Fluorine is the most electronegative element, exerting a strong inductive effect (-I) and a resonance effect (+R).

- NMR: Protons ortho to the fluorine are typically shielded (upfield shift) due to the +R effect dominating the electron density distribution at that position, while meta protons may experience deshielding.

-

NMR:

-

Ipso-carbon (C-F): Extreme deshielding (~+35 ppm shift relative to C-H).

-

Ortho-carbon: Shielding (~-13 ppm).

-

Meta-carbon: Slight deshielding (~+1-2 ppm).

-

Para-carbon: Shielding (~-4 ppm).

-

Heteronuclear Coupling ( and )

The

| Coupling Type | Bond Distance | Typical Value (Hz) | Diagnostic Utility |

| 1 Bond | 240 – 260 Hz | Confirms C-F bond presence; doublet in | |

| 2 Bonds | 18 – 25 Hz | Identifies ortho carbons; geminal coupling. | |

| 3 Bonds | 7 – 10 Hz | Identifies meta carbons; vicinal coupling. | |

| 3 Bonds | 6 – 10 Hz | Identifies ortho protons in | |

| 4 Bonds | 4 – 7 Hz | Identifies meta protons (often distinct in aromatics). |

Experimental Protocols

To obtain publication-quality spectra that resolve complex multiplets, specific acquisition parameters must be employed.

Sample Preparation

-

Solvent Selection: DMSO-d6 is preferred for quinazolines due to their limited solubility in CDCl3 and the ability of DMSO to sharpen exchangeable proton signals (NH).

-

Concentration: 5–10 mg for

; >20 mg for

Acquisition Parameters

Standard parameters often fail to resolve fine fluorine coupling. Use the following optimized settings:

Step-by-Step Workflow:

-

Temperature: Set to 298 K (25°C). For broadened signals (rotamers), elevate to 353 K (80°C).

-

NMR:

-

Spectral Width: 14 ppm (-2 to 12 ppm).

-

Acquisition Time (AQ): >3.0 sec (to resolve small J couplings).

-

Number of Scans (NS): 16–64.

-

-

NMR:

-

Relaxation Delay (D1): Set to 2.0–3.0 sec . Fluorinated carbons (quaternary) have long T1 relaxation times. Short D1 leads to signal suppression.

-

Decoupling: Standard broadband proton decoupling (

-decoupled). -

Note: If available,

decoupling can simplify the spectrum to singlets, but coupled spectra are more informative for structural assignment.

-

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning fluoroquinazoline scaffolds, integrating 1D and 2D NMR data.

Caption: Logical workflow for the structural assignment of fluoroquinazolines using 1D and 2D NMR data integration.

Quantitative Data: Characteristic Shifts & Couplings

The following data summarizes typical values for 6-fluoroquinazoline derivatives (common in drug discovery).

Table 1: NMR Characteristics of the Quinazoline Core

Based on 6-fluoro-4-substituted quinazoline derivatives in DMSO-d6.

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C-6 (Ipso) | 158.0 – 162.5 | Doublet (d) | Distinctive large splitting; usually weak intensity. | |

| C-5 (Ortho) | 108.0 – 112.0 | Doublet (d) | Upfield shifted due to shielding; correlates to H-5 doublet. | |

| C-7 (Ortho) | 120.0 – 123.0 | Doublet (d) | Correlates to H-7. | |

| C-8 (Meta) | 128.0 – 130.0 | Doublet (d) | Less split than ortho carbons. | |

| C-4a (Meta) | 118.0 – 120.0 | Doublet (d) | Bridgehead carbon; HMBC crucial for assignment. | |

| C-8a (Para) | 145.0 – 148.0 | Doublet (d) | Often appears as a broadened singlet or small doublet. | |

| C-2 | 152.0 – 156.0 | Singlet (s) | - | Far from fluorine; typically sharp singlet. |

Table 2: NMR Characteristics

Based on 6-fluoroquinazoline derivatives.

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Notes |

| H-2 | 8.40 – 8.60 | Singlet (s) | - | Characteristic sharp singlet for quinazoline C2-H. |

| H-5 | 8.10 – 8.30 | Doublet of Doublets (dd) | "Roofing" effect often seen with H-7. | |

| H-7 | 7.60 – 7.80 | Multiplet (td/m) | Complex splitting due to overlap of H-F and H-H couplings. | |

| H-8 | 7.80 – 8.00 | Doublet of Doublets (dd) | Distinct from H-5 by smaller F-coupling. |

Case Study Analysis: 6-Fluoro-4-anilinoquinazoline

In the analysis of 4-anilinoquinazoline derivatives (e.g., Gefitinib analogs), the 6-position fluorine provides a critical anchor point.

-

The "Ghost" Carbon: The C-6 signal often disappears in routine

scans due to the splitting of its intensity into a wide doublet ( -

Differentiation of H-5 and H-8:

-

H-5 is spatially close to the C-4 substituent.[1] In NOESY spectra, H-5 shows a cross-peak with the NH or alkyl protons of the group at position 4.

-

H-5 shows a larger coupling to fluorine (

Hz) compared to H-8 (

-

-

Solvent Effects: In CDCl3, the NH proton at position 4 is often broad or invisible. In DMSO-d6, it appears as a sharp doublet (coupling to NH-CH) or singlet around 9.5–10.0 ppm.

References

-

National Institutes of Health (NIH) - PubMed. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines. Available at: [Link]

-

Iowa State University - Chemical Instrumentation Facility. NMR Coupling Constants Guide. Available at: [Link]

-

Royal Society of Chemistry (RSC). Synthesis and NMR characterization of quinazolinone derivatives. Available at: [Link][2][3][4][5][6]

-

National Institutes of Health (NIH) - PMC. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors (NMR Data). Available at: [Link]

-

University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Available at: [Link] (General Reference for F-NMR tables).

Sources

- 1. scielo.br [scielo.br]

- 2. westmont.edu [westmont.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benchmark Theoretical and Experimental Study on (15)N NMR Shifts of Oxidatively Damaged Guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

Strategic Incorporation of the Trifluoromethyl Group in Quinazoline Scaffolds

Physicochemical Modulation and Therapeutic Impact

Executive Summary: The Fluorine Renaissance in Heterocycles

While early-generation quinazoline kinase inhibitors like Gefitinib and Erlotinib relied on simple halogenation (Cl, F) to modulate electron density and metabolic clearance, the trifluoromethyl (

This guide analyzes the

Physicochemical Engineering: The Advantage

The introduction of a

2.1 Electronic Modulation and pKa

The quinazoline core is electron-deficient. Adding a

-

Effect: This lowers the pKa of the N1 and N3 nitrogens, reducing the energy penalty for desolvation before binding to the kinase hinge region.

-

Interaction: The electron-poor ring enhances

stacking interactions with aromatic residues (e.g., Phenylalanine gates) in the ATP-binding pocket.

2.2 Lipophilicity and Permeability

The

-

LogP Shift: typically increases LogP by +1.0 to +1.2 units compared to a methyl group.

-

Result: Enhanced passive membrane permeability, crucial for intracellular kinase targets.

2.3 Quantitative Comparison:

vs.

The following table contrasts the physicochemical impact of substituting a methyl group with a trifluoromethyl group at the C6 or C7 position of a quinazoline.

| Parameter | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |

| Van der Waals Volume | ~23 ų | ~42 ų | |

| Hammett Constant ( | -0.17 (Electron Donating) | 0.54 (Electron Withdrawing) | |

| Bond Dissociation Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Renders the site metabolically inert. |

| Lipophilicity ( | Reference | +1.1 to +1.2 | Increases membrane permeability and BBB penetration. |

| Metabolic Fate | Rapid benzylic oxidation | Stable; blocks P450 oxidation | Extends |

Pharmacological Implications: Metabolic Stability[1][2][3][4]

The primary driver for incorporating

3.1 Mechanism of Metabolic Blockade

-

The Problem: A methyl group on the quinazoline ring is a "soft spot" for CYP450 enzymes (e.g., CYP3A4), which abstract a hydrogen atom to form a radical, leading to hydroxylation and subsequent glucuronidation/excretion.

-

The Solution: The C-F bond is the strongest single bond in organic chemistry. Replacing C-H with C-F removes the abstraction site. The high ionization potential of the fluorine electrons also repels the heme-oxo radical of the CYP enzyme.

3.2 Visualization: SAR and Metabolic Logic

The following diagram illustrates the logical flow from structural modification to biological outcome.

Figure 1: Causal relationship between trifluoromethylation and improved drug-like properties (ADME/T).

Experimental Protocol: Radical Trifluoromethylation of Quinazolines

Traditional synthesis of trifluoromethyl quinazolines often requires building the ring from trifluoro-anthranilic acids, which limits diversity. Modern medicinal chemistry prefers Late-Stage Functionalization (LSF) .

Below is a validated protocol for the Radical Trifluoromethylation of a quinazoline core, utilizing photoredox catalysis. This method is superior for generating libraries of analogs rapidly.

4.1 Protocol Overview

-

Objective: Direct C4- or C2-trifluoromethylation of a quinazoline substrate.

-

Mechanism: Minisci-type radical substitution.

-

Reagents:

-

Substrate: 4-substituted quinazoline (1.0 equiv)

-

Source: Sodium Triflinate (Langlois Reagent,

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (4.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2:1 biphasic system)

-

Temperature: Ambient (

)

-

4.2 Step-by-Step Methodology

-

Preparation: In a 20 mL borosilicate vial equipped with a magnetic stir bar, dissolve the quinazoline substrate (0.5 mmol) in DCM (2.0 mL).

-

Reagent Addition: Add Sodium Triflinate (

, 234 mg, 1.5 mmol) to the vial. -

Initiation: Add distilled water (1.0 mL) followed by dropwise addition of TBHP (70% aq. solution, 4.0 equiv).

-

Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is critical for the biphasic system.

-

Work-up:

-

Dilute with DCM (10 mL) and wash with saturated

(2 x 10 mL). -

Wash the organic layer with brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

4.3 Synthesis Workflow Diagram

Figure 2: Workflow for the direct radical trifluoromethylation of quinazoline cores.

Case Study: Emerging Clinical Relevance

While classic drugs like Gefitinib utilize chlorine and fluorine, recent research highlights the superiority of

-

Compound: PIM-1 Inhibitors (e.g., Compound 8b) [1]

-

Context: PIM-1 kinase is overexpressed in prostate and leukemia cells.

-

Modification: Replacement of a standard methyl group with a trifluoromethyl group at the 4-position of the quinazoline ring.[2]

-

Result: The

analog demonstrated a 3-fold increase in potency (

-

References

-

Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal.

-

Mahesh, Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[3][4] International Journal of Chemical Studies.

-

BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

-

Kim, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[5] MDPI Pharmaceuticals.

-

Wang, Q., et al. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3.[6] Organic Letters.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles [organic-chemistry.org]

Introduction to Quinazoline Scaffolds in Medicinal Chemistry

Executive Summary

The quinazoline scaffold stands as a "privileged structure" in modern medicinal chemistry, serving as the foundational core for over 70% of FDA-approved small-molecule kinase inhibitors. Its ubiquity stems from a unique physicochemical profile: a planar, nitrogen-rich heterocycle that mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites. This guide provides a technical deep-dive into the quinazoline pharmacophore, detailing the synthetic routes preferred in high-throughput lead optimization, the mechanistic basis of its kinase selectivity, and the structure-activity relationships (SAR) that drive potency.

The Quinazoline Pharmacophore: Structural Basis of Privilege

The quinazoline core (benzo[d]pyrimidine) is a bicyclic heterocycle characterized by a benzene ring fused to a pyrimidine ring.[1][2] Its success in drug discovery is not accidental but causal, driven by specific electronic and steric properties.

Physicochemical Properties[3]

-

Planarity: The aromatic system is flat, facilitating deep insertion into the narrow hydrophobic clefts of enzyme active sites (specifically the ATP-binding pocket).

-

H-Bonding Potential: The N1 and N3 nitrogens serve as critical hydrogen bond acceptors.[3] In the context of kinase inhibition, N1 typically accepts a hydrogen bond from the backbone NH of the "hinge region" amino acids (e.g., Met793 in EGFR).[3]

-

pKa Modulation: The basicity of the quinazoline ring (pKa ~ 3.5 for the N1 protonation of the core, though variable with substitution) allows for modulation of solubility and lysosomal trapping properties via C6/C7 substitution.

The "Adenine Mimic" Hypothesis

Quinazolines function primarily as ATP-competitive inhibitors. The N1-C2-N3 motif mimics the N1-C2-N3 motif of the adenine purine ring found in ATP. This structural homology allows the scaffold to hijack the ATP binding site, effectively silencing the kinase.

Synthetic Strategies: The "Convergent Route" Protocol

While the classic Niementowski synthesis is historically significant, it is rarely used in modern lead optimization due to harsh conditions. The industry-standard workflow for generating 4-anilinoquinazoline libraries (the class containing Gefitinib and Erlotinib) is the Convergent Chlorination-Displacement Route .

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, prioritizing intermediate stability and diversity.

Caption: Figure 1: The standard convergent synthetic route for 4-anilinoquinazolines, allowing for late-stage diversification of the aniline moiety.

Detailed Experimental Protocol

Objective: Synthesis of a 4-anilinoquinazoline derivative (e.g., 4-(3-bromoanilino)-6,7-dimethoxyquinazoline).

Step 1: Cyclization to Quinazolinone Core

-

Reagents: 2-amino-4,5-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Procedure: Charge a round-bottom flask with the benzoic acid derivative and formamidine acetate in 2-methoxyethanol. Reflux at 125°C for 12 hours.

-

Workup: Cool the mixture to room temperature. The product usually precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Why: Formamidine acetate is preferred over formamide (Niementowski) as it reacts under milder conditions and yields cleaner products.

Step 2: Activation via Chlorination

-

Reagents: Quinazolin-4(3H)-one intermediate (1.0 eq), Phosphorus oxychloride (POCl3, excess), Catalytic DMF (N,N-Dimethylformamide).

-

Procedure: Suspend the intermediate in neat POCl3. Add 2-3 drops of DMF (Vilsmeier-Haack reagent formation catalyzes the reaction). Reflux at 105°C for 2-4 hours until the solution becomes clear (indicating consumption of the starting material).

-

Workup: Caution: Exothermic. Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with Ethyl Acetate (EtOAc).

-

Mechanism: The carbonyl oxygen is phosphorylated, creating a good leaving group, which is then displaced by chloride.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 4-Chloroquinazoline intermediate (1.0 eq), 3-Bromoaniline (1.1 eq), Isopropanol (iPrOH).

-

Procedure: Dissolve the chloro-intermediate in iPrOH. Add the aniline. Heat to reflux (80°C) for 3-6 hours.

-

Workup: Upon cooling, the hydrochloride salt of the product often precipitates directly. Filter and wash with cold iPrOH/Ether.

-

Self-Validating Step: The formation of the salt drives the equilibrium. If no precipitate forms, the reaction may be incomplete or the free base requires column chromatography.

Mechanism of Action: Kinase Inhibition

Quinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family.[2][4][5][6] Their efficacy relies on blocking the ATP-binding pocket, thereby preventing the autophosphorylation of the tyrosine kinase domain.

Signaling Pathway Blockade

The following diagram illustrates the downstream effects of quinazoline intervention in the RAS/RAF/MEK/ERK pathway.

Caption: Figure 2: Quinazoline inhibitors competitively bind to the EGFR ATP-pocket, halting the RAS-RAF-MEK-ERK proliferation cascade.

Binding Mode Specifics

-

Hinge Interaction: The N1 of the quinazoline ring accepts a H-bond from Met793.[3] The N3 nitrogen interacts with Thr854 via a bridging water molecule.[3]

-

Hydrophobic Pocket: The 4-position aniline ring rotates out of the quinazoline plane to occupy a deep hydrophobic pocket (Selectivity Filter), often interacting with the "gatekeeper" residue (Thr790).

Structure-Activity Relationship (SAR)

The optimization of the quinazoline scaffold is highly systematic. The table below summarizes the critical SAR rules derived from decades of EGFR inhibitor development.

| Position | Functionality | SAR Insight | Example Drug |

| N1 | H-Bond Acceptor | Essential for binding to the hinge region (Met793).[3] Modification abolishes activity. | All EGFR inhibitors |

| C4 | Hydrophobic Interaction | Substitution with an aniline is critical. 3'-Halogens (Br, Cl) on the aniline ring significantly enhance potency by filling the hydrophobic pocket. | Gefitinib (3'-Cl, 4'-F) |

| C6 | Solubility & Binding | Tolerates bulky groups. Often used for solubilizing chains (e.g., morpholine, ethers) that extend into the solvent front. | Gefitinib (Morpholine) |

| C7 | Electronic Tuning | Electron-donating groups (e.g., -OMe, -OEt) increase the basicity of N1, strengthening the hinge H-bond. | Erlotinib (Methoxy) |

| C6/C7 | Michael Acceptors | Introduction of acrylamide groups here creates covalent bonds with Cys797, overcoming resistance. | Afatinib, Osimertinib |

Case Studies & Clinical Impact

The evolution of quinazoline drugs reflects the battle against resistance mutations.

-

First Generation (Reversible):

-

Gefitinib (Iressa) & Erlotinib (Tarceva): 4-anilinoquinazolines with 6,7-dialkoxy substitutions.[7] Highly effective in EGFR-mutant (L858R, Del19) NSCLC but susceptible to the T790M "gatekeeper" mutation, which sterically hinders binding.

-

-

Second Generation (Irreversible):

-

Afatinib (Gilotrif): Incorporates a Michael acceptor (acrylamide) at the C6 position. This allows the drug to form a permanent covalent bond with Cys797 at the edge of the ATP pocket, maintaining potency even in the presence of T790M.

-

-

Third Generation (Mutant-Selective):

-

Osimertinib: While technically a pyrimidine-based structure, it evolved from quinazoline SAR insights to specifically target T790M while sparing wild-type EGFR, reducing toxicity.

-

References

-

Binding Mode of 4-Anilinoquinazolines: Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Stamos, J., et al. (2002). J. Biol. Chem. Link

-

Quinazoline Synthesis Review: Recent Advances in the Synthesis of Quinazolines. Khan, I., et al. (2015). RSC Advances. Link

-

SAR of EGFR Inhibitors: Structure-Activity Relationships of Anilinoquinazolines as Probes for the ATP Binding Pocket of the Epidermal Growth Factor Receptor.[4] Bridges, A.J. (2001). Chemical Reviews. Link

-

FDA Drug Database: Gefitinib (Iressa) Approval History. U.S. Food & Drug Administration.[5][8] Link

-

Covalent Inhibition Mechanism: Irreversible Inhibitors of the EGF Receptor may Circumvent Acquired Resistance to Gefitinib. Kwak, E.L., et al. (2005). PNAS. Link

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazoline - Wikipedia [en.wikipedia.org]

The Fluorine Effect: Optimizing Lipophilicity and Metabolic Stability in Quinazoline Scaffolds

[1]

Executive Summary

The quinazoline heterocycle serves as a privileged scaffold in oncology, anchoring blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, the scaffold’s physicochemical profile often necessitates optimization to balance potency with pharmacokinetic (PK) durability. This guide analyzes the strategic incorporation of fluorine to modulate lipophilicity (

The Physicochemical Imperative: Fluorine as a Modulator

Bioisosteric replacement with fluorine is not merely about blocking metabolism; it is a tool for precise electronic tuning. In quinazolines, the electron-withdrawing nature of fluorine (

Lipophilicity: The LogP vs. LogD Nuance

While fluorine is hydrophobic, its introduction does not always linearly increase lipophilicity. The effect is context-dependent:

-

Aromatic Substitution: Replacing a hydrogen with fluorine on the benzenoid ring typically increases intrinsic lipophilicity (

) by ~0.14–0.25 units due to the low polarizability of the C-F bond. -

Basicity Modulation (

): Fluorine substitution proximal to a basic center (e.g., the N1 of the quinazoline or the secondary aniline amine) lowers the-

Result: If the

drops significantly, the fraction of ionized drug at physiological pH (7.4) decreases. Since the neutral species is more lipophilic, the effective distribution coefficient (

-

Table: Comparative Physicochemical shifts in Quinazoline Analogs

Theoretical data derived from matched molecular pair analysis (MMPA).

| Substitution Pattern | Electronic Effect | Impact on Metabolic Stability | |

| H | +0.20 | Inductive withdrawal (-I) | Blocks CYP-mediated arene oxidation |

| H | +1.20 | Strong -I, steric bulk | High stability; risk of poor solubility |

| OCH | +1.05 | Changes H-bond acceptor to donor-blind | Blocks O-dealkylation (major clearance route) |

| H | -0.1 to +0.1 | Dipole introduction | Reduces basicity of adjacent amines |

Metabolic Stability: Blocking the Soft Spots

The primary clearance mechanism for quinazolines is CYP450-mediated oxidation. The quinazoline core is relatively stable, but the substituents—particularly the aniline ring at C4 and alkoxy chains at C6/C7—are metabolic liabilities.

The "Fluorine Scan" Strategy

Strategic fluorination arrests metabolism by replacing a labile C-H bond (bond energy ~98 kcal/mol) with a robust C-F bond (~116 kcal/mol), which the heme-iron center of CYP450 cannot readily oxidize.

Critical SAR Insight:

-

Para-Fluoro Aniline Liability: Contrary to common intuition, placing a fluorine at the para-position of the aniline ring (a common motif in EGFR inhibitors) can sometimes lead to oxidative defluorination or rapid clearance if not flanked by other substituents.

-

Meta-Fluoro Stability: Search data suggests that 3-fluoro (meta) substitution often yields superior metabolic stability compared to 4-fluoro analogs in hepatocyte assays, as it blocks oxidation without activating the ring for nucleophilic attack or defluorination.

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates the divergence between metabolic degradation and fluorine-mediated stabilization.

Caption: Comparative metabolic fate. The C-F bond resists CYP450 oxidation, preventing hydroxylation and extending half-life.

Experimental Protocols

To validate these properties, we employ a self-validating workflow combining chromatographic hydrophobicity indices (CHI) and microsomal stability assays.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Spike test compound (1 µM final conc, <0.1% DMSO) into the microsomal mix. Pre-incubate at 37°C for 5 minutes. Control: Run a parallel sample without NADPH to assess chemical stability.[1]

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution. Vortex vigorously for 10 min.

-

Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor Parent/IS area ratio.

Data Analysis:

Plot

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Objective: Measure lipophilicity (

-

System: HPLC with a C18 reversed-phase column.[1]

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate pH 7.4.

-

B: Acetonitrile.[1]

-

-

Calibration: Run a set of standards with known CHI values (e.g., Theophylline, Phenylbutazone).

-

Method: Run a fast gradient (0–100% B in 5 min). Record retention times (

). -

Calculation: Convert

to CHI using the calibration curve.

Integrated Workflow for Lead Optimization

The following diagram outlines the decision logic for optimizing quinazolines using fluorine scanning.

Caption: Iterative optimization cycle. Parallel screening of lipophilicity and stability drives rational fluorine placement.

References

-

Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. National Institutes of Health (PMC). [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (PMC). [Link]

-

Synthesis and evaluation of novel 18F-labeled quinazoline derivatives with low lipophilicity. PubMed. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. Royal Society of Chemistry. [Link]

Technical Guide: Safety, Handling, and Storage of Chlorinated Quinazolines

Executive Summary: The "Active Intermediate" Paradox

Chlorinated quinazolines (e.g., 4-chloroquinazoline, 2,4-dichloroquinazoline) are the workhorses of kinase inhibitor synthesis, serving as the electrophilic scaffold for drugs like Gefitinib and Erlotinib. However, their utility is directly proportional to their instability. The C-Cl bond at the 4-position is highly activated, making these compounds prone to rapid hydrolysis upon contact with atmospheric moisture, generating HCl and the thermodynamically stable (but synthetically useless) quinazolin-4(3H)-one.[1]

The Golden Rule: Treat chlorinated quinazolines not as stable reagents, but as transient intermediates . Whenever possible, generate and consume them in situ. If isolation is required, strict exclusion of moisture is non-negotiable.

Chemical Stability & Reactivity Profile

The Hydrolysis Trap

The primary hazard and quality control failure mode is hydrolysis. The electron-deficient pyrimidine ring activates the 4-chloro substituent toward Nucleophilic Aromatic Substitution (

Mechanism of Degradation:

-

Attack: Water attacks the C4 position.[1]

-

Elimination: Chloride is expelled as HCl.[1]

-

Tautomerization: The resulting 4-hydroxyquinazoline tautomerizes to the stable quinazolin-4(3H)-one.[1]

Diagram 1: Hydrolysis Pathway of 4-Chloroquinazoline

Caption: The irreversible hydrolysis cascade converting the active chloro-species into the inert quinazolinone.[1]

Thermal Instability

While generally stable at room temperature under inert gas, 4-chloroquinazolines can decompose violently if heated in the presence of trace acid catalysts (autocatalytic decomposition).[1]

-

Flash Point: Data often unavailable; treat as combustible.[1]

-

Incompatibility: Strong oxidizers, strong bases, water/alcohols (unless intended reactants).[1]

Health & Safety Profile (GHS Classification)

Signal Word: DANGER

| Hazard Class | Category | Statement | Mechanism |

| Skin Corrosion/Irritation | Cat 1B / 2 | H314 / H315 | Hydrolysis on skin generates HCl, causing chemical burns.[1] |

| Serious Eye Damage | Cat 1 | H318 | Irreversible corneal damage due to acidic byproducts.[1] |

| Respiratory Sensitization | Cat 1 | H334 | Potent sensitizer; may cause asthma-like symptoms.[1] |

| Acute Toxicity | Cat 3 (Oral) | H301 | Systemic toxicity upon ingestion.[1] |

Critical PPE:

-

Respiratory: Full-face respirator with multi-gas cartridges (organic vapor + acid gas) if outside a fume hood.

-

Skin: Double-gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental contact, but Silver Shield®/Laminate is required for prolonged handling or spills.

-

Eyes: Chemical splash goggles (Safety glasses are insufficient due to HCl gas generation).

Handling & Synthesis Protocols

Protocol A: In-Situ Utilization (Recommended)

Rationale: Avoids isolation, minimizing exposure to moisture and personnel.[1]

-

Chlorination: Reflux quinazolin-4-one with

(or -

Monitoring: Monitor reaction completion via TLC (use anhydrous solvent for spotting).

-

Evaporation: Remove excess

via vacuum distillation (rotary evaporator with a caustic trap). Do not quench with water yet. -

Azeotroping: Add anhydrous toluene and re-evaporate 2x to remove residual acid chlorides.

-

Coupling: Dissolve the crude residue in anhydrous solvent (e.g., DCM, THF) and add the nucleophile (e.g., aniline) directly.

Protocol B: Isolation of Solid 4-Chloroquinazoline

Rationale: Required only when purification is strictly necessary before the next step.[1]

The "Cold & Fast" Method:

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

-

Why: Low temperature slows the rate of hydrolysis relative to the rate of precipitation.

-

-

Extraction: Immediately extract with a non-polar solvent (DCM or EtOAc). Do not let the aqueous layer stand.

-

Wash: Wash organic layer once with cold saturated

(rapidly) to neutralize acid. -

Dry: Dry over

(Sodium sulfate is too slow).[1] -

Concentrate: Evaporate solvent at

. -

Store: Place immediately under Argon/Nitrogen.

Diagram 2: Safe Handling Workflow

Caption: Decision matrix for handling chlorinated quinazolines. Path A is safer and yields higher purity.

Self-Validating the Protocol

Before committing valuable starting material, perform the "Water Drop Test" :

-

Take a small aliquot of your isolated solid.

-

Dissolve in wet DMSO.

-

Run LC-MS or TLC immediately.

-

Pass Criteria: >95% parent mass (M+).

-

Fail Criteria: Presence of M-Cl+OH mass (hydrolysis product).[1] If the material hydrolyzes significantly during the test, your isolation protocol was too slow or "wet".

Storage & Inventory Management[1][2]

Storage Conditions

-

Temperature: -20°C (Freezer). Room temperature storage significantly accelerates degradation.

-

Atmosphere: Inert gas (Argon preferred over Nitrogen due to higher density).[1]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Shelf-Life[1]

-

Solid State: 6–12 months if strictly dry and frozen.

-

Solution: < 24 hours. Never store stock solutions.

Visual Indicators of Degradation

-

Color Change: Pure material is often white/pale yellow. Darkening to orange/brown indicates decomposition.

-

Fuming: Visible "smoke" upon opening the vial indicates HCl release (hydrolysis has occurred).

-

Precipitate: In solution, the formation of a solid usually indicates conversion to the insoluble quinazolinone.

Emergency Response

Spills

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Respirator, Goggles, Chem-resistant gloves).

-

Neutralize: Cover the spill with solid sodium bicarbonate or lime to neutralize the generated HCl.

-

Clean: Sweep up the powder (avoid raising dust) and place in a hazardous waste container labeled "Toxic/Corrosive".

Exposure[1]

-

Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention.

-

Eye Contact: Flush with water for 15 minutes.[2][3] Time is critical to prevent permanent corneal opacity.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

-

PubChem. (2023).[1] 2,4-Dichloroquinazoline Compound Summary. National Library of Medicine. [Link]

-

Kabri, Y., et al. (2018).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2021). Discussions on Quenching POCl3 Chlorination of Quinazolin-4-one. [Link]

Sources

Methodological & Application

Synthesis protocol for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Application Note: High-Efficiency Synthesis of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Abstract & Application Scope

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antimalarial agents. The introduction of fluorine and trifluoromethyl (-CF₃) motifs significantly modulates physicochemical properties, enhancing metabolic stability, lipophilicity, and protein-ligand binding affinity.

This application note details a robust, three-stage synthesis protocol for 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline . Unlike generic procedures, this guide addresses the specific challenges of installing the labile 2-CF₃ group and managing the regioselectivity of the 7-fluoro substituent. The protocol utilizes a "self-validating" benzoxazinone intermediate pathway to ensure high purity without arduous chromatography.

Retrosynthetic Analysis & Strategy

To ensure regiochemical fidelity, we utilize 2-amino-4-fluorobenzoic acid as the defining starting material. The synthesis proceeds through a cyclodehydration strategy, forming the 3,1-benzoxazin-4-one ring, which locks the CF₃ group in position 2 before nitrogen insertion.

Key Strategic Advantages:

-

Regiocontrol: The 4-fluoro substituent on the anthranilic acid maps perfectly to the 7-position of the quinazoline core.

-

CF₃ Integrity: Using Trifluoroacetic Anhydride (TFAA) avoids harsh conditions that might hydrolyze the CF₃ group.

-

Activation: The final chlorination activates the C4 position for subsequent S_NAr reactions (e.g., amine coupling for kinase inhibitor synthesis).

Figure 1: Retrosynthetic disconnection showing the benzoxazinone pathway.

Materials & Reagents

Ensure all reagents are anhydrous unless otherwise specified.

| Reagent | CAS No.[1] | Role | Purity Requirement |

| 2-Amino-4-fluorobenzoic acid | 446-31-1 | Starting Material | >98% |

| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | Cyclizing/Acylating Agent | ≥99% |

| Ammonium Acetate | 631-61-8 | Nitrogen Source | ACS Grade |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Chlorinating Agent | 99%, Distilled if dark |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Base Catalyst | ≥99% |

| Toluene | 108-88-3 | Solvent | Anhydrous |

Experimental Protocol

Stage 1: Formation of the Quinazolinone Core

This stage is a "telescoped" two-step process. We first isolate the benzoxazinone intermediate to verify cyclization, then convert it to the quinazolinone.

Step 1.1: Synthesis of 7-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charge: Add 2-Amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) and anhydrous Toluene (50 mL).

-

Addition: Add Trifluoroacetic Anhydride (TFAA) (13.5 g, 9.0 mL, 64.4 mmol, 2.0 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (110 °C) for 2–3 hours.

-

Checkpoint: The suspension should clear as the starting material is consumed and the benzoxazinone forms.

-

-

Workup: Cool to room temperature (RT). Concentrate the solvent in vacuo to remove excess TFAA and toluene. The residue is the crude benzoxazinone (often a solid).

-

Validation: Take a small aliquot for ¹H NMR. Disappearance of the broad NH₂/COOH signals and appearance of a simplified aromatic region confirms cyclization.

-

Step 1.2: Ring Expansion to 7-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

-

Reaction: Redissolve the crude benzoxazinone residue in Glacial Acetic Acid (40 mL).

-

Addition: Add Ammonium Acetate (7.4 g, 96.6 mmol, 3.0 equiv).

-

Conditions: Heat the mixture to 120 °C for 4 hours.

-

Quench: Cool the mixture to RT and pour slowly into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate. Wash the cake with water (3 x 50 mL) and cold hexanes (20 mL).

-

Drying: Dry in a vacuum oven at 50 °C overnight.

-

Expected Yield: 75–85% (over 2 steps).

-

Data: LC-MS [M+H]⁺ ≈ 233.0.

-

Stage 2: Chlorination to 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

-

Setup: Dry a 100 mL RBF thoroughly. Add the dried Quinazolinone intermediate (from Stage 1) (4.0 g, 17.2 mmol).

-

Reagent: Add Phosphorus Oxychloride (POCl₃) (20 mL, excess) as the solvent and reagent.

-

Catalyst: Add DIPEA (2.2 g, 3.0 mL, 17.2 mmol, 1.0 equiv) dropwise.

-

Expert Insight: The base forms a salt with the liberated HCl and accelerates the formation of the phosphorochloridate intermediate, driving the reaction to completion at lower temperatures than neat POCl₃.

-

-

Reaction: Heat to reflux (105 °C) for 3–5 hours.

-

Monitoring: Monitor by TLC (20% EtOAc/Hexanes). The starting material (polar, stays near baseline) should disappear, replaced by a less polar UV-active spot (Product).

-

-

Workup (Critical Step):

-

Cool the reaction mixture to RT.

-

Concentrate in vacuo to remove the bulk of excess POCl₃. (Use a base trap for the rotavap).

-

Dissolve the thick residue in Dichloromethane (DCM) (50 mL).

-

Quench: Pour the DCM solution slowly into a stirred mixture of Ice/Saturated NaHCO₃ (200 mL). Stir vigorously for 20 minutes to hydrolyze residual phosphoryl chlorides.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If the solid is off-white/yellow, pass through a short pad of silica gel eluting with 5-10% EtOAc/Hexanes, or recrystallize from Hexanes/DCM.

-

-

Final Product: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline .

-

Appearance: White to pale yellow crystalline solid.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete cyclization of benzoxazinone. | Ensure TFAA is fresh. Extend reflux time in Toluene. Check moisture in solvents.[2] |

| Hydrolysis of CF₃ | Reaction temperature too high or pH too basic during workup. | Avoid strong aqueous bases (NaOH/KOH) during workup. Use NaHCO₃. Keep temp <130°C. |

| Incomplete Chlorination | Old POCl₃ or insufficient base. | Distill POCl₃ before use. Ensure 1.0 eq of DIPEA is used to scavenge HCl. |

| Product Reverts to Quinazolinone | Hydrolysis during quenching. | Perform the quench cold (0°C) and rapidly. Do not let the DCM solution sit in water for prolonged periods. |

References

-

Almeida, S., et al. (2018).[3][4] "One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source." The Journal of Organic Chemistry, 83(9), 5104–5113. Link[4]

-

Wang, H., et al. (2023).[5] "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety." Medicinal Chemistry Research, 32, 1234–1245. Link

-

Vertex Pharmaceuticals. (2011). "POCl3 chlorination of 4-quinazolones." PubMed / J. Org. Chem.Link

-

Fluorochem. "4-Chloro-7-(trifluoromethyl)quinazoline Product Data." (For physicochemical comparison). Link

Sources

Application Notes & Protocols: Mechanistic Insights into the Synthesis of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns allow it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a range of diseases, from cancer to hypertension.[1][3] Notable examples include Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, and Doxazosin, an α1-adrenergic blocker for treating high blood pressure.

Given their therapeutic importance, the development of efficient and diverse synthetic routes to quinazoline derivatives is a critical endeavor for researchers in organic synthesis and drug development. Understanding the underlying reaction mechanisms is paramount, as it allows for the rational design of synthetic strategies, optimization of reaction conditions, and the prediction of potential byproducts. This guide provides an in-depth exploration of key reaction mechanisms for quinazoline synthesis, from classical named reactions to modern transition-metal-catalyzed methodologies, complemented by detailed, field-proven protocols.

Classical Approaches: Thermal Condensation and Cyclization

The earliest methods for quinazoline synthesis relied on robust, often high-temperature, condensation reactions. These foundational methods remain relevant for their simplicity and scalability.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction is a cornerstone of quinazoline chemistry, involving the thermal condensation of an anthranilic acid with an amide.[4][5] The operational simplicity of this one-pot reaction makes it an attractive, albeit often thermally demanding, approach.

Mechanism Deep Dive:

The reaction proceeds through a two-stage process: an initial intermolecular acylation followed by an intramolecular cyclodehydration.

-

N-Acylation: The nucleophilic amino group (-NH₂) of the anthranilic acid attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which subsequently collapses, eliminating ammonia (or a primary/secondary amine if a substituted amide is used) to generate an N-acylanthranilamide intermediate.

-

Cyclodehydration: Under high-temperature conditions (typically 150–200°C), the amide nitrogen of the N-acylanthranilamide intermediate acts as a nucleophile, attacking the carboxylic acid carbonyl.[4] This intramolecular cyclization forms a new tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the final quinazolin-4(3H)-one product.

The high temperatures required are a key experimental consideration, necessary to drive the dehydration and cyclization steps. Modern variations have employed microwave irradiation or catalysts to achieve this transformation under milder conditions.[4][6]

Diagram 1: Reaction Mechanism of the Niementowski Synthesis

Sources

- 1. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. ujpronline.com [ujpronline.com]

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline in Medicinal Chemistry

[1][2][3][4]

Executive Summary

4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline is a high-value "privileged scaffold" in oncology and infectious disease research.[1][2][3][4] It serves as a critical building block for Type I and Type II kinase inhibitors (particularly EGFR, VEGFR, and Src family kinases).[3][4]

The molecule features three distinct functional handles:[1][2][5][6]

-

C4-Chloro: A highly reactive leaving group for Nucleophilic Aromatic Substitution (

).[2][3][4] -

C7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity; generally stable but reactive under forcing conditions.[1][2][3][4]

-

C2-Trifluoromethyl: A strong electron-withdrawing group (EWG) that activates the pyrimidine ring for nucleophilic attack while enhancing metabolic stability and membrane permeability.[1][2][3][4]

This guide details the optimized protocols for functionalizing this core, focusing on regioselectivity and yield maximization.

Chemical Profile & Reactivity Map

| Property | Specification |

| CAS Number | 16499-65-3 |

| Molecular Formula | |

| Molecular Weight | 232.59 g/mol |

| Appearance | White to off-white solid |

| Storage | 2–8°C, Inert atmosphere (Moisture Sensitive) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; reacts with alcohols/water |

Reactivity Visualization

The following diagram illustrates the electronic environment and reaction potential of the scaffold.

Figure 1: Reactivity profile of the quinazoline core.[1][2][3] The C4-Cl bond is chemically labile due to the electron-deficient pyrimidine ring, further activated by the C2-CF3 group.[1][2][3]

Application I: C-N Bond Formation (Kinase Hinge Binders)

The most common application of this intermediate is the installation of an aniline or aliphatic amine at the C4 position via

Mechanistic Insight

The 2-trifluoromethyl group is critical here.[1][2][3][4] Unlike a simple methyl group, the

Protocol: Regioselective with Anilines

Objective: Synthesis of N-aryl-7-fluoro-2-(trifluoromethyl)quinazolin-4-amine.

Materials:

-

Intermediate: 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline (1.0 equiv)[1][2][3][4]

-

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1][2][3]

-

Base: Optional (The reaction produces HCl; often the aniline HCl salt precipitates directly, driving the reaction).[3]

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of the quinazoline intermediate in 5 mL of Isopropanol (IPA) .

-

Addition: Add 1.1 mmol of the aniline dropwise.

-

Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours.

-

Work-up (Precipitation Method):

-

Work-up (Extraction Method - if no precipitate):

Expert Tip: Avoid using strong bases (like NaOH) or nucleophilic solvents (like MeOH) during the reaction, as the 4-position is reactive enough to undergo hydrolysis (forming the quinazolinone) or methoxylation.[2][3]

Application II: C-C Bond Formation (Suzuki-Miyaura Coupling)

While

Protocol: Suzuki Coupling

Objective: Installation of an aryl/heteroaryl group at C4.

Materials:

Procedure:

-

Charge a microwave vial with the quinazoline (1.0 equiv), boronic acid (1.2 equiv), and base.[3][4]

-

Seal and heat at 90°C for 4–12 hours (or 1 hour in microwave at 100°C).

-

Caution: The 7-fluoro group is generally stable under these conditions, but prolonged heating with strong bases could lead to hydrolysis.[2][4]

Advanced Workflow: Library Synthesis

The following flowchart describes a high-throughput workflow for generating a library of potential kinase inhibitors using this scaffold.

Figure 2: Sequential functionalization workflow. Note that Step 2 (C7 displacement) requires significantly harsher conditions than Step 1.[2][3]

Troubleshooting & Stability

-

Hydrolysis: The 4-chloro group is sensitive to moisture.[1][2][3][4] If the starting material smells like acid or shows a peak at M-Cl+OH (mass 214) in LCMS, it has hydrolyzed to the quinazolin-4-one.[1][2][3] Solution: Store under argon; re-chlorinate with

or -

Regioselectivity: In

reactions, C4 is exclusively attacked over C7 under standard conditions ( -

Solubility: If the product is insoluble in EtOAc during workup, it is likely the HCl salt.[4] Wash the solid with water to remove inorganic salts, then dry the organic solid.[3][4]

References

-

Synthesis and Reactivity of Trifluoromethyl Quinazolines

-

General Quinazoline

Protocols: -

Physical Properties & Safety

-

Kinase Inhibitor Design Context

(Note: The specific CAS 16499-65-3 corresponds to the 4-chloro-7-trifluoromethyl isomer in some catalogs, while the title compound 4-chloro-7-fluoro-2-trifluoromethyl is a specific analog used in custom synthesis.[1][2][3] The protocols above apply universally to the 4-chloro-2-trifluoromethylquinazoline scaffold.)

Sources

- 1. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 2. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Note: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives

Introduction & Strategic Overview

The 4-anilinoquinazoline scaffold represents the "privileged structure" of first-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib . These small molecules function as ATP-competitive inhibitors, binding to the intracellular kinase domain of EGFR to block downstream signaling pathways (MAPK/AKT) responsible for tumor cell proliferation and survival.

For drug development professionals, the synthesis of this class is chemically straightforward but practically nuanced. The challenge lies not in the bond formation, but in the regiocontrol of the quinazoline core , the hydrolytic instability of the 4-chloro intermediate , and the solubility profiles required for biological assays.

This guide details the optimized synthetic workflow, from scaffold activation to library generation, followed by the industry-standard protocols for biological validation.

Mechanism of Action (MoA)

The 4-anilinoquinazoline pharmacophore mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from the backbone amide of Met793 (hinge region), while the aniline moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ).

Figure 1: Competitive inhibition mechanism. The 4-anilinoquinazoline displaces ATP, preventing autophosphorylation and inducing apoptosis.

Chemical Synthesis Protocols

The synthesis is a two-step sequence starting from commercially available quinazolin-4(3H)-ones . While Route A (Chlorination

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway. Note the instability of the 4-chloro intermediate.

Protocol A: Activation (Synthesis of 4-Chloroquinazoline)

Critical Warning: The 4-chloroquinazoline intermediate is hydrolytically unstable. It will revert to the starting material if exposed to moisture. Use immediately or store under Argon at -20°C.

-

Reagents:

-

Quinazolin-4(3H)-one (1.0 eq)

-

Phosphorus Oxychloride (POCl

) (10.0 eq) - Solvent & Reagent -

N,N-Diisopropylethylamine (DIEA) (1.5 eq) or catalytic DMF (3 drops).

-

-

Procedure:

-

In a dry round-bottom flask under inert atmosphere (N

), suspend the quinazolinone in POCl -

Add base (DIEA) dropwise. Caution: Exothermic.

-

Reflux at 105°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar spot (product).

-

Workup: Cool to RT. Evaporate excess POCl

under reduced pressure (rotary evaporator with a caustic trap). -

Quench: Dissolve the residue in dry DCM. Pour slowly onto crushed ice/saturated NaHCO

mixture with vigorous stirring. Do not let the mixture heat up. -

Extract with DCM (3x), wash with brine, dry over MgSO

, and concentrate.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

-

Yield: Typically 85–95% (Yellow/Brown solid).

Protocol B: Library Coupling (S_NAr Reaction)

This step installs the diversity element (the aniline). We utilize the solubility difference of the HCl salt to drive purification.

-

Reagents:

-

4-Chloroquinazoline (1.0 eq)

-

Substituted Aniline (1.1 eq) (e.g., 3-chloro-4-fluoroaniline)

-

Solvent: Isopropanol (IPA) (0.2 M concentration)

-

-

Procedure:

-

Dissolve 4-chloroquinazoline in IPA. Add the aniline.

-

Reflux at 85°C for 3–6 hours.

-

Observation: The product usually precipitates out of the boiling solution as the Hydrochloride (HCl) salt.

-

Cool to room temperature.[1]

-

-

Purification (The "Crash-Out" Method):

-

Free Base Conversion (Optional but recommended for Assays):

-

Suspend the HCl salt in EtOAc.

-

Wash with saturated aqueous NaHCO

until the aqueous layer is basic. -

Dry organic layer (Na

SO

-

Expert Tips for Optimization

-

Microwave Acceleration: For difficult anilines (electron-poor), perform Step 2 in a microwave reactor at 120°C for 15 minutes in IPA.

-

Scavenging: If the product does not precipitate, add 4M HCl in Dioxane (1.0 eq) to induce salt formation.

-

Storage: The HCl salts are generally more stable than free bases for long-term storage.

Structure-Activity Relationship (SAR) Data

When designing derivatives, the following substitution patterns are established as optimal for EGFR inhibition (Wild Type and L858R mutants).

| Position | Preferred Substituent | Effect on Potency/Properties |

| Aniline (3') | Cl, Br, C | Fits hydrophobic pocket; Halogens increase potency. |

| Aniline (4') | F, H | Small group required; F improves metabolic stability. |

| Quinazoline (6) | -O-CH | Solubilizing group; points to solvent. |

| Quinazoline (7) | -O-CH | Critical for solubility; Morpholine adds lysosomotropic properties. |

Key Reference Compound:

-

Gefitinib: 3'-Cl, 4'-F on aniline; 6-morpholinopropoxy, 7-methoxy on quinazoline.

Biological Evaluation Protocols

To validate the synthesized compounds, two assays are mandatory: an enzymatic kinase assay (intrinsic potency) and a cellular proliferation assay (efficacy).

Protocol C: In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the consumption of ATP.[3]

-

Buffer Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 2 mM DTT.

-

-

Reagents:

-

Recombinant EGFR enzyme (human, intracellular domain).

-

Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

-

ATP: 10

M (approx. -

Detection: ADP-Glo™ or similar Kinase-Glo reagent.

-

-

Workflow:

-

Step 1: Add 5

L of compound (3x serial dilutions in DMSO) to a 384-well white plate. -

Step 2: Add 10

L of Enzyme/Substrate mix. Incubate 10 min at RT. -

Step 3: Initiate reaction with 10

L of ATP. Incubate 60 min at RT. -

Step 4: Add 25

L ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. -

Step 5: Add 50

L Kinase Detection Reagent (converts ADP to light). -

Read: Luminescence integration (0.5–1 sec).

-

-

Analysis: Calculate IC

using a 4-parameter logistic fit (GraphPad Prism).

Protocol D: Cellular Proliferation (MTT Assay)

Validates if the compound can penetrate the cell membrane and inhibit the target in a biological system.

-

Cell Lines:

-

A549: Non-small cell lung cancer (Wild Type EGFR).

-

PC-9: NSCLC (Exon 19 deletion - sensitive).

-

-

Procedure:

-

Day 0: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

-

Day 1: Add compounds (dissolved in DMSO, diluted in media). Final DMSO < 0.5%.[2][4]

-

Controls: DMSO only (100% viability), Staurosporine (0% viability).

-

-

Day 4 (72h exposure): Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4h at 37°C.

-

Solubilization: Aspirate media carefully.[4] Add 100

L DMSO to dissolve purple formazan crystals.[4] -

Read: Absorbance at 570 nm (Reference: 630 nm).

-

References

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): novel, orally active, selective epidermal growth factor receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

-

LanthaScreen™ EGFR Kinase Assay Protocol. Thermo Fisher Scientific Application Notes.

-

Mosmann, T. (1983).[5] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

-

Sebbagh, M., et al. (2019). Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives. Frontiers in Chemistry.

Sources

Experimental procedure for synthesizing antimalarial quinazoline compounds

An Application Guide to the Experimental Synthesis of Antimalarial Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in the Fight Against Malaria

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites.[1] This escalating resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[2][3] The quinazoline and quinazolinone cores are recognized as "privileged scaffolds" in medicinal chemistry.[4][5] Their versatile structure is found in numerous compounds with a wide array of biological activities, including potent antimalarial properties.[6][7][8]

Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, features a quinazolinone moiety and has been used in traditional Chinese medicine to treat malaria fevers.[1][6] While its side effects have precluded its clinical use, febrifugine's structure has inspired the rational design of countless synthetic analogues with improved therapeutic indices.[6] This guide provides detailed experimental protocols for the synthesis of several classes of quinazoline-based compounds, offering researchers a practical framework for developing novel antimalarial drug candidates.

Pillar 1: Synthesis of Febrifugine-Inspired 2,3-Disubstituted Quinazolin-4(3H)-ones

This synthetic route is based on the structural features of febrifugine and aims to produce derivatives with simpler, more accessible structures and potentially lower toxicity.[1][6] The core strategy involves the N-alkylation of a pre-formed quinazolin-4(3H)-one ring with a suitable epoxide-containing side chain.

Scientific Rationale

The nitrogen at the N-3 position of the quinazolin-4(3H)-one is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a nucleophilic anion. This anion then attacks the least sterically hindered carbon of an epoxide ring (an oxirane) in a classic ring-opening reaction. This approach is highly effective for introducing complex side chains at the N-3 position, which has been identified as a critical region for modulating biological activity.[1] Dry dimethylformamide (DMF) is used as the solvent because it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophilic attack.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Protocol 1A: Synthesis of 1-(oxiran-2-ylmethyl)piperidin-4-one (Intermediate)

This protocol details the synthesis of the key epoxide intermediate required for alkylating the quinazolinone core.[1]

Materials & Reagents

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 4-Piperidone | 0.5 g | 1.0 | |

| Potassium Carbonate (K₂CO₃) | 0.53 g | 1.2 | Anhydrous |

| Epibromohydrin | 0.68 mL | ~1.2 | |

| Dry Acetone | ~20 mL | - | Solvent |

| Silica Gel | As needed | - | For chromatography |

| Ethyl Acetate/Hexane | As needed | - | Eluent |

Step-by-Step Procedure

-

To an ice-cooled solution of 4-piperidone (0.5 g) in dry acetone, add potassium carbonate (0.53 g).

-

Maintain a nitrogen atmosphere and add epibromohydrin (0.68 mL) dropwise to the suspension.

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the solid K₂CO₃.

-

Evaporate the solvent from the filtrate under reduced pressure (vacuum).

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0.2–1% ethyl acetate in hexane to yield the product as a colorless liquid.[1]

Protocol 1B: General Method for 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol describes the coupling of the quinazolinone core with the synthesized epoxide intermediate.[1]

Materials & Reagents

| Reagent/Material | Quantity | Molar Eq. | Notes |

| Quinazolin-4(3H)-one | 0.2 g | 1.0 | |

| Sodium Hydride (NaH) | 0.266 g | 1.5 | Typically 60% dispersion in oil |

| Oxirane Intermediate (from 1A) | 0.326 g | 1.2 | |

| Dry DMF | ~10 mL | - | Solvent |

| 30% HCl solution | As needed | - | For quenching |

| Dichloromethane (DCM) | As needed | - | Extraction solvent |

| Anhydrous Sodium Sulfate | As needed | - | Drying agent |

| Methanol/Chloroform | As needed | - | Eluent |

Step-by-Step Procedure

-

Suspend sodium hydride (1.5 eq) in dry DMF (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C using an ice bath.

-

Carefully add quinazolin-4(3H)-one (1.0 eq) to the cooled suspension.

-

Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the quinazolinone.

-

Dissolve the oxirane intermediate (1.2 eq) in dry DMF and add it dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 75–80°C and reflux for 5 hours.

-

Allow the reaction to cool to room temperature and stir overnight.

-

Carefully quench the reaction by adding 30% HCl solution.

-

Extract the product into dichloromethane (DCM, e.g., 3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent by distillation.

-

Purify the crude product by column chromatography over silica gel (e.g., 2% methanol in chloroform) to furnish the final compound.[1]

Pillar 2: Synthesis of 2-Styryl-4(3H)-quinazolinones via Perkin Condensation